molecular formula C19H13ClN2O B3036067 2-(4-Chloro-2-methylphenoxy)-5-phenylnicotinonitrile CAS No. 338964-09-3

2-(4-Chloro-2-methylphenoxy)-5-phenylnicotinonitrile

Cat. No. B3036067
CAS RN: 338964-09-3
M. Wt: 320.8 g/mol
InChI Key: HISOYZAZYGIWMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-2-methylphenoxy)-5-phenylnicotinonitrile (2-CMP-5-PN) is an organic compound with a wide range of applications in scientific research. It is a derivative of nicotinonitrile, a type of organic compound that is found naturally in certain plants. 2-CMP-5-PN is used in a variety of laboratory experiments, including those related to drug development, biochemistry, and pharmacology.

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)-5-phenylnicotinonitrile is used in a variety of scientific research applications. It is used in drug development to study the pharmacological effects of compounds. It is also used in biochemistry and pharmacology to study the biochemical and physiological effects of compounds. 2-(4-Chloro-2-methylphenoxy)-5-phenylnicotinonitrile has also been used in the study of enzyme kinetics, as well as in the synthesis of other organic compounds.

Mechanism of Action

2-(4-Chloro-2-methylphenoxy)-5-phenylnicotinonitrile acts as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that is involved in the synthesis of prostaglandins, which are hormones that play a role in inflammation, pain, and other physiological processes. 2-(4-Chloro-2-methylphenoxy)-5-phenylnicotinonitrile binds to the active site of COX and prevents it from catalyzing the formation of prostaglandins.
Biochemical and Physiological Effects
The inhibition of COX by 2-(4-Chloro-2-methylphenoxy)-5-phenylnicotinonitrile has several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It has also been shown to reduce the production of inflammatory mediators, such as prostaglandins, leukotrienes, and thromboxanes. In addition, 2-(4-Chloro-2-methylphenoxy)-5-phenylnicotinonitrile has been shown to inhibit the activity of other enzymes, such as lipoxygenase and phospholipase A2.

Advantages and Limitations for Lab Experiments

2-(4-Chloro-2-methylphenoxy)-5-phenylnicotinonitrile has several advantages for lab experiments. It is relatively easy to synthesize and is stable in a variety of solvents. It also has a low toxicity and does not cause significant side effects. However, 2-(4-Chloro-2-methylphenoxy)-5-phenylnicotinonitrile does have some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. In addition, it is not very selective and can inhibit the activity of other enzymes.

Future Directions

There are several potential future directions for the use of 2-(4-Chloro-2-methylphenoxy)-5-phenylnicotinonitrile. It could be used in drug development to study the pharmacological effects of compounds. It could also be used in biochemistry and pharmacology to study the biochemical and physiological effects of compounds. In addition, it could be used in the synthesis of other organic compounds. Finally, it could be used to study the activity of other enzymes, such as lipoxygenase and phospholipase A2.

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-5-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O/c1-13-9-17(20)7-8-18(13)23-19-15(11-21)10-16(12-22-19)14-5-3-2-4-6-14/h2-10,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISOYZAZYGIWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=N2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-2-methylphenoxy)-5-phenylnicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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